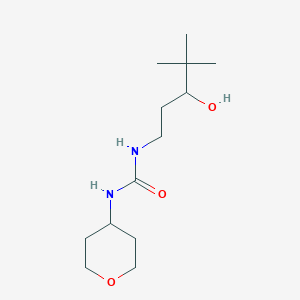

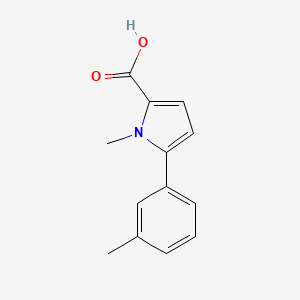

1-(3-hydroxy-4,4-dimethylpentyl)-3-(tetrahydro-2H-pyran-4-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-hydroxy-4,4-dimethylpentyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THP-UD or THP-Urea, is a synthetic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. THP-Urea is a white crystalline powder that is soluble in water and has a molecular weight of 271.38 g/mol.

Aplicaciones Científicas De Investigación

Hydrogel Formation and Rheological Properties

Hydrogelators, including urea derivatives, demonstrate significant potential in creating hydrogels whose rheological and morphological properties can be tuned by varying the anion identity. This approach allows for the physical properties of gels, such as the elastic storage modulus, to be precisely controlled, offering applications in drug delivery systems and materials science (Lloyd & Steed, 2011).

Corrosion Inhibition

Schiff base compounds derived from urea have been studied for their corrosion inhibitory effects on steel in acidic solutions. These compounds significantly retard the corrosion rate, suggesting their utility in industrial applications where steel preservation is critical (Emregül & Hayvalı, 2006).

Enzyme Inhibitory Activities

Newly synthesized pyrazole-based heterocyclic compounds, incorporating urea functionalities, have been tested for their inhibitory activities against various enzymes. Select compounds have demonstrated selective inhibition, indicating potential applications in the development of enzyme-targeted therapies (Harit et al., 2012).

Synthesis of Tetrahydrofuranones

Urea derivatives have been employed in oxidative rearrangements leading to the stereocontrolled synthesis of tetrahydrofuranones. This method has implications in organic synthesis, providing a pathway to complex structures relevant in pharmaceuticals and natural products (Armstrong et al., 2009).

Catalysis in Organic Reactions

Polymers incorporating urea functionalities have shown to act as highly efficient and recyclable catalysts for the synthesis of heterocyclic compounds. This discovery opens doors to greener and more sustainable chemical synthesis processes (Zahedifar et al., 2020).

Propiedades

IUPAC Name |

1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)11(16)4-7-14-12(17)15-10-5-8-18-9-6-10/h10-11,16H,4-9H2,1-3H3,(H2,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKQWJSVOZRXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(CCNC(=O)NC1CCOCC1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

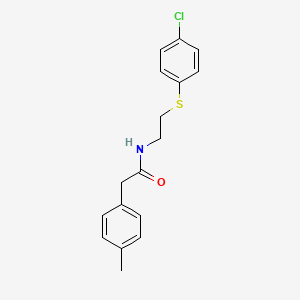

![3-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2728542.png)

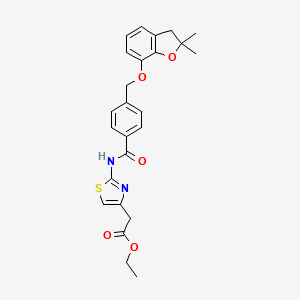

![4-methoxy-N-[[5-phenacylsulfanyl-4-[4-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2728544.png)

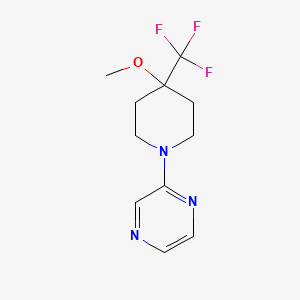

![N-[cyano(2,3-dichlorophenyl)methyl]-4-fluoro-3-(trifluoromethyl)benzamide](/img/structure/B2728549.png)

![5-ethoxy-2-[4-(3-methoxyphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B2728550.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2728552.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2728557.png)

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2728561.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone oxalate](/img/structure/B2728563.png)